Home > Products > Screening Compounds P65503 > Cobimetinib (R-enantiomer)
Cobimetinib (R-enantiomer) - 934660-94-3

Cobimetinib (R-enantiomer)

Catalog Number: EVT-354549
CAS Number: 934660-94-3
Molecular Formula: C21H21F3IN3O2
Molecular Weight: 531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cobimetinib is a potent and selective inhibitor of MEK, a key enzyme involved in the MAPK signaling pathway. [] This pathway plays a crucial role in regulating cell growth, proliferation, and survival. [] Dysregulation of the MAPK pathway is implicated in various cancers, making MEK an attractive target for anticancer therapies. [] While Cobimetinib is typically administered as a racemic mixture of R- and S-enantiomers, research suggests that the R-enantiomer exhibits enhanced potency and selectivity for MEK inhibition compared to the racemate. []

Atezolizumab

    Relevance: Atezolizumab is discussed in the context of combination therapy with cobimetinib for treating biliary tract cancers (BTCs). Research suggests that MEK inhibition, like that provided by cobimetinib, can enhance the effectiveness of PD-L1 inhibitors.

Venetoclax

    Relevance: Venetoclax was researched in combination with either cobimetinib or idasanutlin as a potential treatment for relapsed or refractory acute myeloid leukemia (AML). The rationale behind combining venetoclax with MEK or MDM2 inhibitors stems from preclinical data suggesting synergistic effects. These inhibitors may downregulate MCL-1, a protein that contributes to resistance against BCL-2 inhibition.

Idasanutlin

    Relevance: Similar to cobimetinib, idasanutlin was studied in combination with venetoclax as a potential treatment for relapsed or refractory acute myeloid leukemia (AML).

Overview

Cobimetinib, specifically the R-enantiomer, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK), which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been developed primarily for the treatment of melanoma, particularly in patients with BRAF-V600 mutations, often in conjunction with BRAF inhibitors like Vemurafenib. Cobimetinib enhances the efficacy of Vemurafenib while mitigating some of its side effects, making it a vital component in targeted cancer therapy .

Source and Classification

Cobimetinib is classified as a small molecule drug and is categorized under kinase inhibitors, specifically targeting MEK. It is marketed under the brand name Cotellic and is used in oncology for treating advanced melanoma. The compound is derived from synthetic processes that ensure enantiomeric purity, essential for its therapeutic efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cobimetinib involves several key steps, including C–C coupling reactions and kinetic resolution techniques to achieve enantiomerically pure forms. The initial synthetic route begins with the reaction of 2-bromopiperidin-1-ium with 1-((4-chlorophenyl)sulfonyl)azetidin-3-one. This step is followed by various protective group strategies to facilitate selective reactions and subsequent deprotection to yield the final product.

A notable advancement in the synthesis process is the use of kinetic resolution, which allows for the separation of enantiomers effectively. This method not only enhances yield but also reduces costs compared to previous approaches that required more complex procedures .

Molecular Structure Analysis

Structure and Data

Cobimetinib's molecular formula is C_15H_16ClF_3N_4O_2S, and its structure includes several functional groups that contribute to its activity as a MEK inhibitor. The compound features:

  • A piperidine ring
  • An azetidine moiety
  • A sulfonamide group
  • A trifluoromethyl group

The three-dimensional structure of Cobimetinib allows it to fit into the active site of MEK, facilitating competitive inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

Cobimetinib undergoes various chemical reactions during its synthesis, including:

  • C–C Coupling Reactions: Essential for forming carbon-carbon bonds between key intermediates.
  • Kinetic Resolution: Utilized to isolate the R-enantiomer from racemic mixtures, enhancing purity and biological activity.
  • Deprotection Steps: Involves removing protective groups used during synthesis to yield the active compound.

These reactions are carefully controlled to optimize yields and maintain enantiomeric purity throughout the synthesis process .

Mechanism of Action

Process and Data

Cobimetinib acts by inhibiting MEK1 and MEK2, key components in the MAPK signaling pathway. By blocking these kinases, Cobimetinib prevents the phosphorylation of extracellular signal-regulated kinases (ERKs), which are essential for cell proliferation and survival signals in cancer cells.

The inhibition of MEK results in decreased tumor growth and increased apoptosis in cancer cells harboring BRAF mutations. Clinical studies demonstrate that Cobimetinib, when combined with BRAF inhibitors like Vemurafenib, significantly improves patient outcomes compared to monotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cobimetinib exhibits specific physical and chemical properties that are critical for its function:

  • Molecular Weight: Approximately 358.83 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under recommended storage conditions; sensitive to light.

These properties influence its formulation as a pharmaceutical product and its bioavailability in clinical settings .

Applications

Scientific Uses

Cobimetinib is primarily used in oncology for treating advanced melanoma. Its applications extend beyond melanoma treatment as ongoing research explores its potential effectiveness against other cancers with similar genetic mutations. The compound's ability to enhance the effects of other targeted therapies positions it as a valuable asset in personalized cancer treatment regimens.

Additionally, Cobimetinib serves as a model compound in studies aimed at understanding MEK inhibition's broader implications in cancer biology and therapeutic strategies .

Properties

CAS Number

934660-94-3

Product Name

Cobimetinib (R-enantiomer)

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C21H21F3IN3O2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1

InChI Key

BSMCAPRUBJMWDF-QGZVFWFLSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Isomeric SMILES

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.